molecular formula C4H5FO3 B173578 4-(Fluoromethyl)-1,3-dioxolan-2-one CAS No. 127213-73-4

4-(Fluoromethyl)-1,3-dioxolan-2-one

Cat. No.: B173578
CAS No.: 127213-73-4
M. Wt: 120.08 g/mol
InChI Key: RNNVXAXTORCUFA-UHFFFAOYSA-N
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Description

Fluoromethyl compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .


Synthesis Analysis

A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .


Chemical Reactions Analysis

The reaction outcomes of fluoromethyl compounds are restricted by the reaction environment . Without the use of a base, gem-difluoro-oxylated quinazolin(thi)ones were afforded effectively as a sole product .

Scientific Research Applications

Lithium Battery Technology

4-Fluoro-1,3-dioxolan-2-one has been explored for its potential application in lithium-ion secondary batteries. Its preparation involved direct fluorination of 1,3-dioxolan-2-one, leading to the production of 4-fluoro-1,3-dioxolan-2-one, expected to serve as an additive for these batteries (Kobayashi et al., 2003).

Study of Ion Pair Formations

Research utilizing derivatives of 1,3-dioxolane, like 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane, provided a method for determining the rate constants of contact ion pair and solvent-separated ion pair formations, offering insights into chemical interactions and behaviors (Ōki et al., 1998).

Anodic Fluorination in Organic Chemistry

In a significant application within organic synthesis, 4-arylthio-1,3-dioxolan-2-ones underwent anodic fluorination using various fluoride salts and solvents. This process demonstrated a marked solvent effect on product selectivity, highlighting the compound's utility in regioselective fluorination processes (Ishii et al., 2001).

Enhancing Liquid Crystal Properties

1,3-Dioxolane-terminated liquid crystals, synthesized through multi-step reactions involving 4-alkylcyclohexanecarboxylic acids, showed improved dielectric anisotropy and birefringence. This indicates its potential application in enhancing the performance of liquid crystal displays (Chen et al., 2015).

Synthesis of Antineoplastic Agents

Fluoromethyl derivatives of 1,3-dioxolane, such as 4′-C-fluoromethylnucleosides, were synthesized and showed promising antineoplastic activity. This application demonstrates its potential in the development of new cancer treatments (Kitano et al., 1997).

Catalytic Fluoromethylation

The compound has been involved in research related to photoredox catalysis for radical reactions. Specifically, it contributes to the development of protocols for fluoromethylation of various chemical structures, important in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Polymer Chemistry

It has also found application in the synthesis of glycerin carbonate-based intermediates using thiol–ene chemistry. These intermediates were further used to synthesize polyhydroxyurethanes without isocyanate, demonstrating its utility in polymer chemistry (Benyahya et al., 2011).

Properties

IUPAC Name

4-(fluoromethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO3/c5-1-3-2-7-4(6)8-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNVXAXTORCUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470906
Record name 4-(fluoromethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127213-73-4
Record name 4-(fluoromethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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